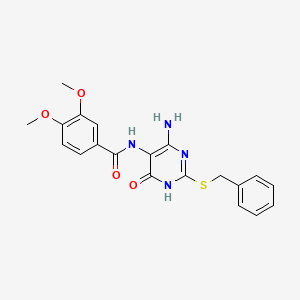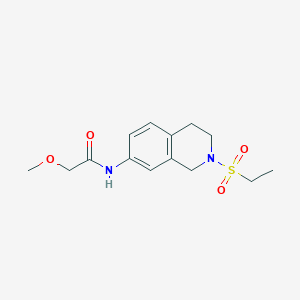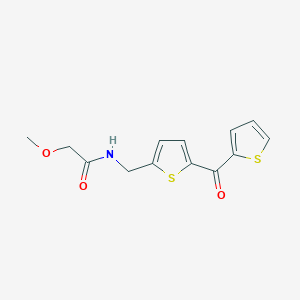![molecular formula C15H24N4O2 B2881115 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide CAS No. 2198226-67-2](/img/structure/B2881115.png)
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide is a chemical compound used in scientific research for its unique properties. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide involves the inhibition of a specific enzyme. This enzyme is involved in several cellular processes, including cell signaling, metabolism, and DNA repair. Inhibition of this enzyme leads to changes in cellular signaling and can be used to investigate the role of this enzyme in disease states.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide have been extensively studied. This compound has been shown to inhibit the activity of a specific enzyme, which leads to changes in cellular signaling. Additionally, it has been shown to protect cells from oxidative stress and to reduce inflammation. These effects make this compound a useful tool for studying various biological processes and disease states.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide in lab experiments include its ability to inhibit a specific enzyme and its protective effects against oxidative stress and inflammation. However, there are also limitations to its use. This compound may have off-target effects, and its use may not be appropriate for all experimental systems.
Orientations Futures
There are several future directions for the use of 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide in scientific research. One direction is the investigation of its potential as a therapeutic agent for diseases involving oxidative stress and inflammation. Additionally, this compound could be used to investigate the role of the enzyme it inhibits in various disease states. Further studies could also investigate the potential off-target effects of this compound and ways to minimize these effects.
Conclusion
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide is a useful tool for scientific research due to its unique properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has the potential to be used as a therapeutic agent and to investigate various disease states. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide involves several steps. The starting material is tert-butyl acetoacetate, which is treated with hydrazine hydrate to form 1-tert-butyl-3,5-dimethylpyrazole-4-carboxylic acid hydrazide. This compound is then reacted with acryloyl chloride to form the final product, 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide has been used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of a specific enzyme, which is involved in several cellular processes. This inhibition leads to changes in cellular signaling and can be used to investigate the role of this enzyme in disease states. Additionally, this compound has been used to study the effects of oxidative stress on cells and to investigate the role of inflammation in disease states.
Propriétés
IUPAC Name |
1-tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-7-12(20)16-8-9-17-14(21)13-10(2)18-19(11(13)3)15(4,5)6/h7H,1,8-9H2,2-6H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYQIWZCQPKYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Cyclopentyl(phenyl)methyl]hydrazine](/img/structure/B2881033.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2881034.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881037.png)






![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)
